

Isocetyl stearyl stearate chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Isocetyl stearyl stearate*

Cat. No.: *B1499349*

[Get Quote](#)

An In-depth Technical Guide to **Isocetyl Stearyl Stearate**: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals

Introduction and Chemical Structure

Isocetyl stearyl stearate is a complex, high-molecular-weight emollient ester prized in the cosmetics and pharmaceutical industries for its unique textural properties. It imparts a rich, lubricious, and long-lasting feel to topical formulations. Chemically, it is not a simple diester but rather an ester of a branched-chain alcohol (isocetyl alcohol) and a fatty acid estolide (stearyl stearic acid). An estolide is a type of oligoester formed by linking the carboxyl group of one fatty acid to a hydroxyl site on another.

The precise chemical identity is clarified by its IUPAC name, 14-methylpentadecyl 12-octadecanoyloxyoctadecanoate, and its CAS number, 97338-28-8.^{[1][2]} The molecular formula is $C_{52}H_{102}O_4$.^[1]

The structure consists of three main components:

- **Isocetyl Alcohol (14-methylpentadecan-1-ol):** A C16 branched-chain fatty alcohol that contributes to the compound's spreadability and non-greasy feel.
- **12-Hydroxyoctadecanoic Acid (12-Hydroxystearic Acid):** A C18 hydroxy fatty acid that provides the backbone and the site for the secondary ester linkage.

- Stearic Acid (Octadecanoic Acid): A C18 saturated fatty acid that is attached via an ester bond to the hydroxyl group of the 12-hydroxystearic acid backbone.

The final structure is the isocetyl ester of the intermediate 12-octadecanoyloxy-octadecanoic acid.^[3]

(Image of the chemical structure of **Isocetyl Stearoyl Stearate** should be placed here. For the purpose of this text-based output, a detailed description is provided above.)

Physicochemical and Computed Properties

Quantitative data for **isocetyl stearoyl stearate** and its key precursor is limited primarily to computed properties. This data provides essential information for formulation development and synthesis planning.

Property	Isocetyl Stearoyl Stearate (Final Product)	12-Octadecanoyloxy-octadecanoic Acid (Precursor)	Data Source
CAS Number	97338-28-8	51350-61-9	^[1] ^[3]
Molecular Formula	C ₅₂ H ₁₀₂ O ₄	C ₃₆ H ₇₀ O ₄	^[1] ^[3]
Molecular Weight	791.4 g/mol	566.9 g/mol	^[1] ^[3]
Physical Form	Pale yellow liquid or semi-solid	Solid	^[3] ^[4]
Topological Polar Surface Area	52.6 Å ²	63.6 Å ²	^[1] ^[3]

Table 1: Computed and physical properties of **Isocetyl Stearoyl Stearate** and its key chemical precursor.

Synthesis Pathway

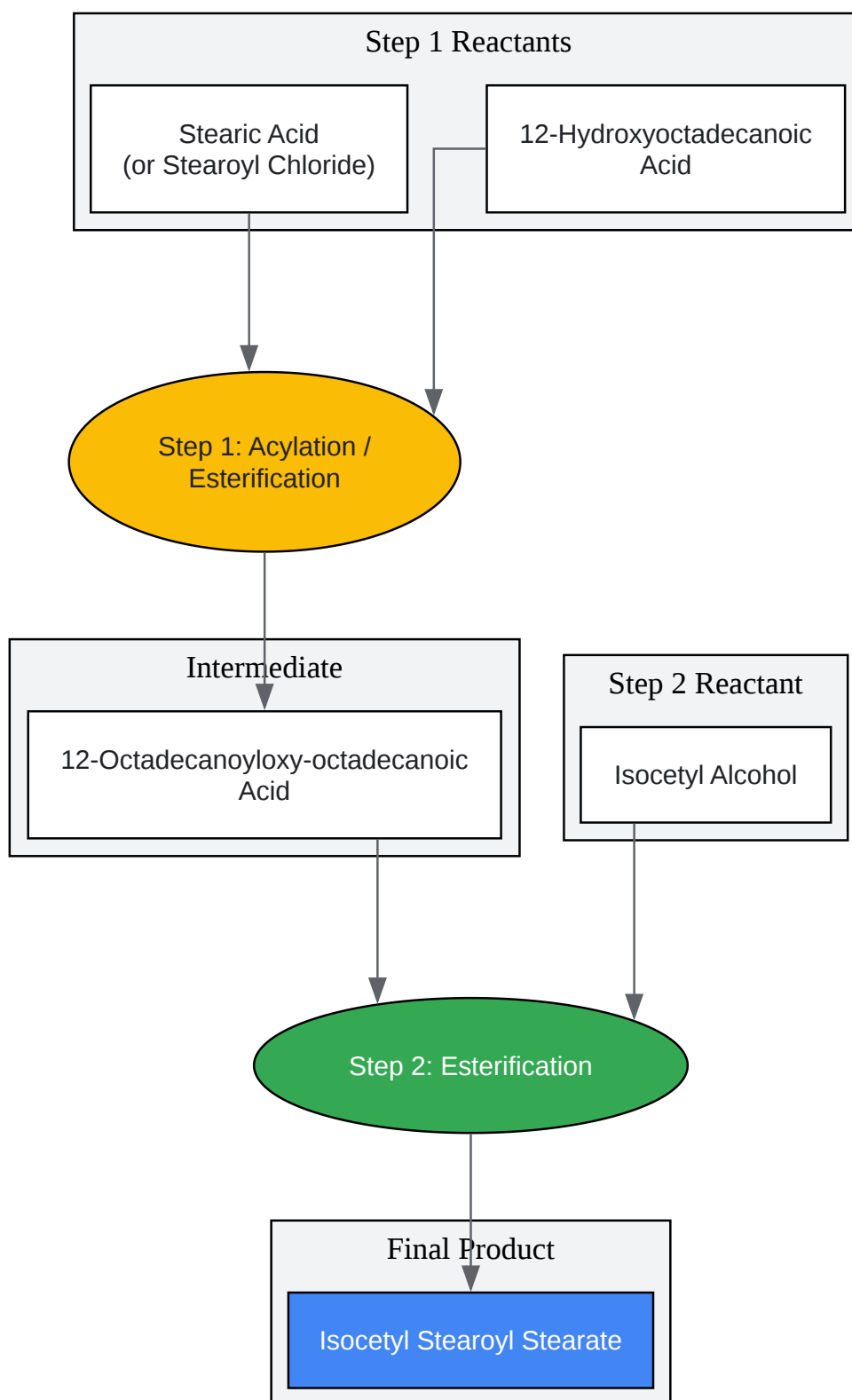
The synthesis of **isocetyl stearoyl stearate** is logically a two-step process. While some industry sources describe it as a single reaction between stearic acid and isocetyl alcohol, the

final structure necessitates the formation of an intermediate estolide.^[4]

Step 1: Synthesis of 12-Octadecanoyloxy-octadecanoic Acid The first step involves the formation of the fatty acid estolide. This is achieved by the esterification of the hydroxyl group on 12-hydroxyoctadecanoic acid with the carboxyl group of stearic acid. To facilitate this reaction, the stearic acid is often activated, for example, by converting it to stearyl chloride, which is highly reactive towards the alcohol group.

Step 2: Esterification with Isocetyl Alcohol The carboxyl group of the resulting 12-octadecanoyloxy-octadecanoic acid is then esterified with isocetyl alcohol. This is a standard esterification reaction, typically catalyzed by an acid and driven to completion by the removal of water.

The overall synthesis workflow is visualized in the diagram below.



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Isocetyl Stearoyl Stearate**.

Experimental Protocols

A specific, peer-reviewed experimental protocol for the synthesis of **isocetyl stearyl stearate** is not readily available in the public literature. The following protocols are representative methodologies for the key chemical transformations involved, based on standard organic synthesis techniques for acylation and esterification.

Protocol 4.1: Synthesis of Stearoyl Chloride (Activated Precursor)

This protocol details the conversion of stearic acid to its more reactive acid chloride form using thionyl chloride.^[1]

Materials:

- Stearic Acid (1.0 eq)
- Thionyl Chloride (SOCl₂) (1.05 - 1.2 eq)
- Toluene (solvent)
- N,N-dimethylformamide (DMF) (catalytic amount)

Procedure:

- A three-necked round-bottom flask is equipped with a mechanical stirrer, reflux condenser with a gas outlet to a trap (to neutralize HCl and SO₂ byproducts), and a pressure-equalizing addition funnel.
- Stearic acid and toluene are charged to the flask. The mixture is stirred and heated to reflux to ensure the acid is fully dissolved.
- Thionyl chloride is added dropwise via the addition funnel over a period of 30-60 minutes.
- A catalytic amount of DMF is added.
- The reaction mixture is maintained at reflux for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases. Reaction progress can be monitored by IR spectroscopy (disappearance

of the broad O-H stretch of the carboxylic acid).

- After the reaction is complete, the mixture is cooled to room temperature.
- Excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator to yield crude stearoyl chloride as a yellow oil. This is typically used in the next step without further purification.

Protocol 4.2 (Proposed): Synthesis of Isocetyl Stearoyl Stearate

This proposed two-step, one-pot protocol is based on general acylation and esterification principles.

Materials:

- 12-Hydroxyoctadecanoic Acid (1.0 eq)
- Stearoyl Chloride (from Protocol 4.1, ~1.0 eq)
- Isocetyl Alcohol (1.1 eq)
- Pyridine or Triethylamine (solvent and acid scavenger, for Step 1)
- p-Toluenesulfonic acid (p-TsOH) or Sulfuric Acid (H₂SO₄) (catalyst, for Step 2)
- Toluene (solvent, for Step 2)

Procedure:

Step 1: Formation of the Estolide Intermediate

- 12-Hydroxyoctadecanoic acid is dissolved in pyridine in a reaction vessel equipped with a stirrer and dropping funnel under an inert atmosphere (e.g., nitrogen).
- The solution is cooled in an ice bath (0-5 °C).

- Stearoyl chloride is added dropwise to the cooled solution. The reaction is exothermic. The temperature should be maintained below 10 °C.
- After the addition is complete, the mixture is allowed to warm to room temperature and stirred for 12-24 hours.
- The reaction mixture, containing the intermediate 12-octadecanoyloxy-octadecanoic acid, is used directly in the next step.

Step 2: Final Esterification

- To the reaction vessel from Step 1, add isocetyl alcohol (1.1 eq), toluene, and a catalytic amount of p-TsOH (e.g., 0.02 eq).
- The vessel is fitted with a Dean-Stark apparatus to azeotropically remove water.
- The mixture is heated to reflux. The reaction progress is monitored by observing the amount of water collected in the Dean-Stark trap.
- Once the theoretical amount of water is collected (or the reaction ceases to produce more water), the reaction is considered complete (typically 8-16 hours).
- The mixture is cooled to room temperature.

Workup and Purification:

- The cooled reaction mixture is washed sequentially with a dilute HCl solution (to remove pyridine), a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure **isocetyl stearoyl stearate**.

Conclusion

Isocetyl stearyl stearate is a structurally complex ester whose synthesis requires a multi-step approach, contrary to simplified descriptions. The key transformation is the initial formation of a stearic acid estolide, which is subsequently esterified with a branched-chain alcohol. Understanding this precise chemical structure and the logical synthesis pathway is critical for researchers in cosmetics and pharmaceuticals to control the physicochemical properties of the final ingredient and to innovate within the field of material science for topical applications. The provided protocols, while representative, offer a solid foundation for the laboratory-scale synthesis of this versatile emollient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Isocetyl stearyl stearate | C₅₂H₁₀₂O₄ | CID 44154196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isocetyl Stearyl Stearate (Explained + Products) [incidecoder.com]
- 3. 12-Octadecanoyloxy-octadecanoic acid | C₃₆H₇₀O₄ | CID 13847803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Isocetyl stearyl stearate chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1499349#isocetyl-stearyl-stearate-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com